6-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
6-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a catalyst.
Amidation: The carboxylic acid group can be converted to the carboxamide by reacting with pyridin-2-amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar structure with a benzopyrone core.
Flavonoids: Another class of compounds with a similar chromene structure.
Quinones: Oxidized derivatives of chromenes.
Uniqueness
6-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group and the pyridin-2-yl amide moiety, which might confer specific biological activities or chemical reactivity not seen in other chromene derivatives.
Properties
CAS No. |
312915-02-9 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
6-methoxy-2-oxo-N-pyridin-2-ylchromene-3-carboxamide |
InChI |
InChI=1S/C16H12N2O4/c1-21-11-5-6-13-10(8-11)9-12(16(20)22-13)15(19)18-14-4-2-3-7-17-14/h2-9H,1H3,(H,17,18,19) |
InChI Key |
UPIRUVOPJYOOKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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